Calcium palmitostearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

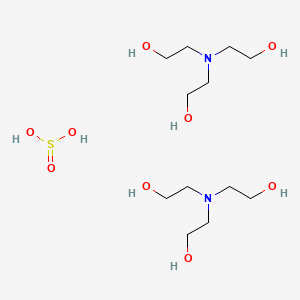

Calcium palmitostearate is a calcium salt of palmitic and stearic acids, which are long-chain fatty acids. It is commonly used as a lubricant, stabilizer, and release agent in various industrial applications, including pharmaceuticals, cosmetics, and food products. This compound is known for its excellent lubricating properties and its ability to improve the texture and stability of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium palmitostearate can be synthesized through the reaction of calcium hydroxide with a mixture of palmitic and stearic acids. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under controlled temperature and pH conditions. The general reaction is as follows:

Ca(OH)2+C16H32O2+C18H36O2→Ca(C16H31O2)(C18H35O2)+2H2O

Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of palmitic and stearic acids with calcium hydroxide. The mixture is stirred continuously to ensure complete reaction and uniformity. The product is then filtered, washed, and dried to obtain the final compound in a pure form.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air and light. This can lead to the formation of peroxides and other oxidative degradation products.

Reduction: Reduction reactions are less common for this compound due to its stable fatty acid structure.

Substitution: this compound can participate in substitution reactions, where the calcium ion can be replaced by other metal ions under specific conditions.

Common Reagents and Conditions:

Oxidation: Oxygen, light, and heat are common factors that can induce oxidation.

Substitution: Metal salts such as sodium chloride or potassium chloride can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Peroxides and other oxidative degradation products.

Substitution: New metal salts of palmitic and stearic acids.

Scientific Research Applications

Calcium palmitostearate has a wide range of applications in scientific research:

Chemistry: It is used as a lubricant and stabilizer in the synthesis of various chemical compounds.

Biology: It is employed in the formulation of biological assays and as a component in cell culture media.

Medicine: this compound is used in the production of pharmaceutical tablets and capsules as a lubricant and release agent.

Industry: It is widely used in the cosmetics industry as an emulsifier and stabilizer, and in the food industry as an anti-caking agent and emulsifier.

Mechanism of Action

Calcium palmitostearate exerts its effects primarily through its lubricating and stabilizing properties. The calcium ion interacts with the fatty acid chains, creating a stable matrix that enhances the texture and stability of products. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Calcium Stearate: Similar in structure but contains only stearic acid.

Calcium Palmitate: Contains only palmitic acid.

Magnesium Stearate: Similar in function but contains magnesium instead of calcium.

Comparison:

Calcium Stearate vs. Calcium Palmitostearate: Calcium stearate is used similarly as a lubricant and stabilizer but may have different melting points and solubility properties.

Calcium Palmitate vs. This compound: Calcium palmitate is less commonly used and may have different physical properties.

Magnesium Stearate vs. This compound: Magnesium stearate is often preferred in pharmaceutical applications due to its better solubility and lower toxicity.

This compound stands out due to its unique combination of palmitic and stearic acids, providing a balance of properties that make it versatile for various applications.

Properties

CAS No. |

85251-71-4 |

|---|---|

Molecular Formula |

C34H66CaO4 |

Molecular Weight |

579.0 g/mol |

IUPAC Name |

calcium;hexadecanoate;octadecanoate |

InChI |

InChI=1S/C18H36O2.C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

LYRUDHAIFVJRAP-UHFFFAOYSA-L |

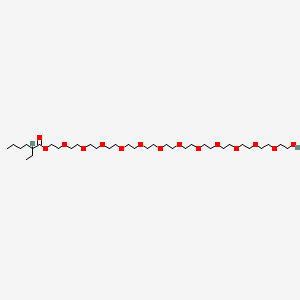

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.